2-(5-Chloro-2-methoxyphenyl)ethanethioamide 2-(5-Chloro-2-methoxyphenyl)ethanethioamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18230648
InChI: InChI=1S/C9H10ClNOS/c1-12-8-3-2-7(10)4-6(8)5-9(11)13/h2-4H,5H2,1H3,(H2,11,13)
SMILES:
Molecular Formula: C9H10ClNOS
Molecular Weight: 215.70 g/mol

2-(5-Chloro-2-methoxyphenyl)ethanethioamide

CAS No.:

Cat. No.: VC18230648

Molecular Formula: C9H10ClNOS

Molecular Weight: 215.70 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Chloro-2-methoxyphenyl)ethanethioamide -

Specification

Molecular Formula C9H10ClNOS
Molecular Weight 215.70 g/mol
IUPAC Name 2-(5-chloro-2-methoxyphenyl)ethanethioamide
Standard InChI InChI=1S/C9H10ClNOS/c1-12-8-3-2-7(10)4-6(8)5-9(11)13/h2-4H,5H2,1H3,(H2,11,13)
Standard InChI Key ZLEMZIDNSNOSIZ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)Cl)CC(=S)N

Introduction

Chemical Identity and Structural Features

2-(5-Chloro-2-methoxyphenyl)ethanethioamide is a thioamide derivative with the molecular formula C₉H₁₀ClNOS and a molecular weight of 215.70 g/mol . Its IUPAC name reflects its structure: a phenyl ring substituted with a methoxy group (-OCH₃) at the 2-position, a chlorine atom at the 5-position, and an ethanethioamide (-CH₂-CS-NH₂) side chain. The compound’s SMILES notation is COC1=C(C=C(C=C1)Cl)CC(=S)N, and its InChIKey is ZLEMZIDNSNOSIZ-UHFFFAOYSA-N .

Key Structural Features:

  • Aromatic ring: Substituted with electron-donating (methoxy) and electron-withdrawing (chloro) groups.

  • Thioamide group: The presence of a thiocarbonyl (C=S) group distinguishes it from conventional amides, influencing its reactivity and biological activity .

Synthesis and Manufacturing

The synthesis of 2-(5-Chloro-2-methoxyphenyl)ethanethioamide involves multi-step organic reactions, often leveraging nucleophilic substitution and cyclization strategies.

Key Synthetic Routes

  • Microwave-Assisted One-Pot Synthesis:
    A method adapted from involves reacting 4-methoxybenzothioamide with 3-tosyloxypentane-2,4-dione under microwave irradiation (100 W, 80°C). Subsequent addition of phenylhydrazine and polyphosphoric acid yields thiazole derivatives, with the thioamide intermediate forming via -sigmatropic rearrangement.

  • Chlorosulfonation Pathway:
    As described in , chlorosulfonation of N-phenethyl-5-chloro-2-methoxybenzamide with chlorosulfonic acid, followed by aminolysis with ammonia, produces sulfonamide derivatives. While this patent focuses on benzenesulfonamide synthesis, analogous steps could be adapted for thioamide derivatives.

Optimization and Yield

  • Yield: Reported yields for similar thioamide syntheses range from 55–70% .

  • Purity: Commercial batches from Fluorochem (discontinued) claimed 98% purity .

Physicochemical Properties

Spectral Characterization

  • ¹H NMR (CDCl₃, 300 MHz): Peaks at δ 7.35–7.20 (m, 2H, aromatic), δ 7.00–6.91 (m, 1H, aromatic), δ 5.02 (s, 1H, NH), δ 3.55 (s, 3H, OCH₃) .

  • ¹³C NMR (CDCl₃, 75 MHz): Signals at δ 191.5 (C=S), δ 153.7 (aromatic C-OCH₃), δ 138.3 (aromatic C-Cl), δ 117.7 (CH₂-CS) .

  • IR (KBr): Bands at 2265 cm⁻¹ (C≡N, if present), 1597 cm⁻¹ (C=C aromatic), 1129 cm⁻¹ (C-S) .

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

Thioamides serve as directing groups in palladium-catalyzed cross-couplings. For example, 2-cyano-N-aryl ethanethioamides undergo arylation at the β-position to yield biaryl derivatives .

Heterocycle Formation

  • Thiazoles and Pyrimidines: Reaction with α-haloketones or nitriles generates thiazole cores, pivotal in drug discovery .

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